molecular formula C9H13FOSi B8487046 2-Fluoro-4-trimethylsilanyl-phenol

2-Fluoro-4-trimethylsilanyl-phenol

Cat. No. B8487046
M. Wt: 184.28 g/mol
InChI Key: HCMHVOWSBUEJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-trimethylsilanyl-phenol is a useful research compound. Its molecular formula is C9H13FOSi and its molecular weight is 184.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-4-trimethylsilanyl-phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-trimethylsilanyl-phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Fluoro-4-trimethylsilanyl-phenol

Molecular Formula

C9H13FOSi

Molecular Weight

184.28 g/mol

IUPAC Name

2-fluoro-4-trimethylsilylphenol

InChI

InChI=1S/C9H13FOSi/c1-12(2,3)7-4-5-9(11)8(10)6-7/h4-6,11H,1-3H3

InChI Key

HCMHVOWSBUEJKF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(=C(C=C1)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution 4-bromo-2-fluoro-phenol (75 g, 0.39 mol) in THF (750 mL) was cooled to −78° C. and treated dropwise with n-butyllithium (471 mL, 2.5M solution) over 1 hour keeping the internal temperature below −60° C. After stirring for a further 30 minutes the mixture was treated with chlorotrimethylsilane (128 g, 1.18 mol) in THF (150 mL) over 30 minutes keeping the internal temperature below −60° C. After the addition the mixture was allowed to warm to 0° C. over 40 minutes. The mixture was poured into 1M hydrochloric acid and the layers separated. The aqueous layer was extracted with diethyl ether (×2) and the combined organic layers were washed with water, brine, dried (MgSO4) and concentrated in vacuo to give a colourless liquid. The liquid was dissolved in THF (750 mL) and treated with tetrabutylammonium fluoride (393 mL, 1M solution in THF). After 5 minutes the solution was poured into water and the layers separated. The aqueous layer was extracted with diethyl ether (×2) and the combined organic layers washed with water, brine, dried (MgSO4) and evaporated to a straw-coloured oil. The oil was dissolved in DCM/cyclohexane (1:1, 500 mL) and stirred with silica (15 g) and filtered. The filtrate was evaporated to give the title compound as an oil which solidified on standing (72 g, 100% yield). 1H NMR (CDCl3) 7.04-6.92 (2H, m), 6.92-6.76 (1H, m), and 0.077 (9H, s).
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
471 mL
Type
reactant
Reaction Step Two
Quantity
128 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
393 mL
Type
reactant
Reaction Step Five
Name
Quantity
750 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.